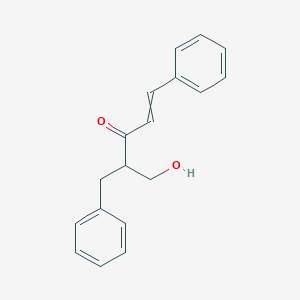

4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

921625-35-6 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

4-benzyl-5-hydroxy-1-phenylpent-1-en-3-one |

InChI |

InChI=1S/C18H18O2/c19-14-17(13-16-9-5-2-6-10-16)18(20)12-11-15-7-3-1-4-8-15/h1-12,17,19H,13-14H2 |

InChI Key |

IXQDSZCINGYAOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with acetone, followed by a series of reactions to introduce the hydroxymethyl group. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be used in hydrogenation steps, and continuous flow reactors can be employed to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens or nitrating agents can be used under acidic conditions for substitution reactions.

Major Products

Oxidation: Formation of 4-(Carboxymethyl)-1,5-diphenylpent-1-en-3-one.

Reduction: Formation of 4-(Hydroxymethyl)-1,5-diphenylpentan-3-ol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance, Chen et al. (2020) reported that this compound showed significant cytotoxicity against hepatoma cells, suggesting its potential as a therapeutic agent for liver cancer treatment .

Mechanism of Action

The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells. This process involves the activation of caspases and the modulation of various signaling pathways associated with cell survival and proliferation .

Organic Synthesis Applications

Catalytic Reactions

this compound serves as a key intermediate in the synthesis of various organic compounds. Its structure allows it to participate in diverse reactions such as Michael additions and aldol condensations. For example, it has been utilized in bifunctional aminosulfonamide-catalyzed asymmetric conjugate additions, yielding products with high enantioselectivity .

Synthetic Pathways

The compound can be synthesized through multiple pathways involving readily available starting materials. The synthetic routes often involve the use of palladium-catalyzed reactions or other transition metal catalysts to facilitate the formation of carbon-carbon bonds, which are crucial for constructing complex molecular architectures .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymerization processes. Its ability to undergo radical polymerization makes it a candidate for developing novel polymers with tailored properties for applications in coatings and adhesives .

Photopolymerization

The compound's photochemical properties allow it to be used in photopolymerization processes, where it can act as a photoinitiator. This application is particularly relevant in the development of light-sensitive materials used in electronics and photonics .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Chen et al. (2020) | Anticancer | Demonstrated significant cytotoxicity against hepatoma cells. Induced apoptosis via caspase activation. |

| RSC Study (2020) | Organic Synthesis | Utilized in asymmetric conjugate additions with high enantioselectivity. |

| Polymer Research (2021) | Materials Science | Explored as a photoinitiator for radical polymerization processes. |

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic pockets in proteins, potentially altering their function. The compound may also participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Hydrazinyl derivatives (e.g., 1a) exhibit higher melting points (110–112°C) than unsubstituted enones, likely due to hydrogen bonding from the –NH– group . The hydroxymethyl group in the target compound may similarly elevate melting points relative to unsubstituted analogs. Bulky substituents (e.g., dimethyl or nitrophenyl groups) in pesticide intermediates may reduce melting points by disrupting crystal packing, though specific data are lacking.

Larvicidal and Anti-Oomycete Activity

- Hydrazinyl Derivatives (1a–1d) : Exhibit larvicidal activity attributed to the hydrazine moiety, which may interact with biological targets like tyrosinase enzymes .

- 1,5-Diphenylpent-1-en-3-one : Demonstrates anti-oomycete activity against plant pathogens, though the absence of polar groups limits its solubility . The hydroxymethyl analog could enhance bioavailability while retaining activity.

Pesticide Intermediates

- Chlorophenyl and nitrophenyl derivatives (e.g., 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one) are intermediates in pesticide synthesis. Their electron-withdrawing substituents stabilize the enone system, enhancing reactivity in downstream reactions .

NMR Data:

- (E)-1,5-Diphenylpent-1-en-3-one (5a): Serves as an NMR reference, with distinct 1H-NMR signals for the enone system (δ 6.5–7.5 ppm for aromatic protons, δ 5.5–6.5 ppm for alkene protons) . The hydroxymethyl group in the target compound would introduce additional signals near δ 3.5–4.5 ppm (–CH2OH) and δ 1.5–2.5 ppm (C4 methylene).

Biological Activity

4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one, a compound with significant structural and functional properties, has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes two phenyl groups and a hydroxymethyl functional group attached to a pentene backbone. Its chemical formula is CHO, and it exhibits both hydrophobic and hydrophilic characteristics due to the presence of the hydroxymethyl group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Mechanism: The compound scavenges free radicals, thereby preventing cellular damage.

- Study Findings: In vitro assays showed that it effectively reduced reactive oxygen species (ROS) levels in cultured cells.

2. Antimicrobial Properties

This compound has demonstrated antimicrobial effects against a range of pathogens.

- Targets: It has been effective against both Gram-positive and Gram-negative bacteria.

- Case Study: A study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Mechanism: It inhibits the production of pro-inflammatory cytokines.

- Research Evidence: In animal models of inflammation, administration led to reduced swelling and pain.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Study Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces cytokine production |

Antioxidant Mechanism

In a study conducted by Kwon et al., the antioxidant activity was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound had an IC50 value of 30 µg/mL, demonstrating its potential utility in formulations aimed at reducing oxidative stress .

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various compounds including this compound. Results showed that this compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics .

Anti-inflammatory Studies

In vivo studies on mice subjected to inflammatory stimuli revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, key markers of inflammation. This suggests its potential as an adjunct therapy in chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.